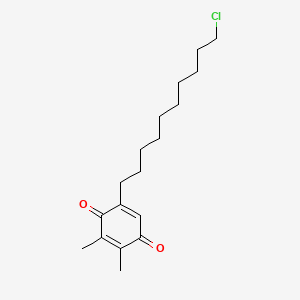
5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its molecular formula C18H27ClO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting with the chlorination of decyl alcohol to produce 10-chlorodecyl chloride. This intermediate is then reacted with appropriate reagents to introduce the cyclohexadiene ring and the necessary methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis.
Medicine: The compound may have medicinal properties, such as antimicrobial or anti-inflammatory effects, making it a candidate for drug development.
Industry: In industrial applications, it could be used as an intermediate in the production of specialty chemicals, coatings, or materials with specific properties.
Mechanism of Action
The mechanism by which 5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the context of its application, such as binding to enzymes or receptors in biological systems.
Comparison with Similar Compounds
5-(10-Chlorodecyl)-2,3-dimethyl-1,4-benzenediol
10-Chlorodecyl acetate
1-Decanol, 10-chloro, acetate
Uniqueness: Compared to similar compounds, 5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione stands out due to its specific structural features, such as the cyclohexadiene ring and the presence of both chlorine and methyl groups
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C18H27ClO2 |
|---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
5-(10-chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H27ClO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |
InChI Key |
LBUHXDLPKRBYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















